Potassium phthalimide-15N
Overview
Description
Potassium phthalimide-15N is a versatile potassium salt with a 15N content of 98 atom %. It is a crucial compound used in various applications in the industry. Whether you’re in the pharmaceutical, chemical, or manufacturing sector, Phthalimide-15N offers exceptional properties that make it an ideal choice for numerous processes .
Synthesis Analysis
Potassium phthalimide can be synthesized using a total synthesis of polyamines developed using potassium phthalimide as a sole nitrogen source . A method involving the alkylation of monobenzyloxycarbonyl putrescine with N-(3-bromopropyl)-phthalimide has been used . Another method involves a stepwise alkylation of benzylamine with N-(3-bromopropyl)-phthalimide and N-(4-bromobutyl) phthalimide in the presence of KF-Celite .Molecular Structure Analysis
The molecular formula of this compound is C8H4KNO2 . The molecular weight is 186.21 g/mol . The InChI is 1S/C8H5NO2.K/c10-7-5-3-1-2-4-6 (5)8 (11)9-7;/h1-4H, (H,9,10,11);/q;+1/p-1/i9+1 .Chemical Reactions Analysis
Potassium phthalimide is used in the Gabriel synthesis of amines . It is also used in the synthesis of polyamines . The nitrogen of the phthalimide is deprotonated to create potassium phthalimide .Physical and Chemical Properties Analysis
This compound is a light yellow solid . It is soluble in water . The molecular weight is 186.21 g/mol .Scientific Research Applications
Carbon Dioxide Capture and Conversion
Potassium phthalimide (KPI) exhibits excellent properties for carbon dioxide capture due to its weak basicity. It rapidly absorbs carbon dioxide, almost in an equimolar manner, primarily through the potassium carbamate formation pathway. This process has been validated using NMR spectroscopy, in situ FTIR study, and computational calculations. Interestingly, the absorbed carbon dioxide can be converted in situ into value-added chemicals and fuel-related products, making this process advantageous for carbon capture and utilization without necessitating a desorption phase (Zhang et al., 2014).
Catalyst in Organic Synthesis
Potassium phthalimide has been identified as a highly effective and accessible organocatalyst in various organic synthesis processes. For instance, it has been used in the cyanosilylation of carbonyl compounds under extremely mild conditions, resulting in high to quantitative yields of the corresponding cyanohydrin trimethylsilyl ethers. The process benefits from the solvent-free conditions and the low catalyst loading (Dekamin & Karimi, 2009). Additionally, potassium phthalimide has facilitated the synthesis of a variety of compounds, including Hantzsch 1,4-dihydropyridines, polyhydroquinolines, and 3,4-dihydropyrimidin-2(1H)-ones/thiones, through a simple, green, and solvent-free approach (Kiyani & Ghiasi, 2015).
Synthesis of Nitrogen-15 Labeled Compounds
Potassium phthalimide-15N has been instrumental in the synthesis of nitrogen-15 labeled compounds, such as 1-[15N]amino-2-propanol hydrochloride. This compound was synthesized through Gabriel condensation of potassium [15N]phthalimide with chloroacetone, followed by reduction and hydrolysis, achieving a 33% total yield from the 15N-source (Iida, Ohtaka, & Kajiwara, 2007).
Development of Functionalized Polymers
Potassium phthalimide has been utilized in the synthesis of well-defined phthalimide monofunctional hyperbranched polyglycerols (HbPG) through a highly efficient initiating system for the anionic ring-opening multibranching polymerization of glycidol. This innovative approach allowed the formation of HbPGs with precise molar masses and narrow molar mass distributions. The functionalization of these polymers has opened avenues for creating novel materials with varied applications (Kasza et al., 2017).
Mechanism of Action
Target of Action
Potassium Phthalimide-15N is a chemical compound used in various applications, including organic synthesis reactions .
Mode of Action
It is known to be used as a catalyst in organic synthesis reactions , suggesting it may interact with other compounds to speed up chemical reactions.
Biochemical Pathways
As a catalyst in organic synthesis reactions, it likely interacts with various biochemical pathways depending on the specific reaction it is involved in .
Result of Action
As a catalyst, it likely facilitates chemical reactions without undergoing permanent changes itself .
Action Environment
This compound is a solid that is soluble in water but insoluble in ethanol and acetone . It is stable under normal conditions . The compound can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, avoiding skin contact or inhalation . Its action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Properties
IUPAC Name |
potassium;isoindol-2-ide-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1/i9+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHIOVKTDQVFC-DLBIPZKSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456153 | |
Record name | Potassium phthalimide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53510-88-6 | |
Record name | Potassium phthalimide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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